Cas no 220486-43-1 ((R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol)

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol structure
220486-43-1 structure
Product Name:(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
CAS-nummer:220486-43-1
MF:C44H30O2
MW:590.707811832428
CID:3036064
PubChem ID:10651054
Update Time:2025-05-25

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
    • (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
    • 1-[2-hydroxy-3-(4-phenylphenyl)naphthalen-1-yl]-3-(4-phenylphenyl)naphthalen-2-ol
    • R-3,3'-bis([1,1'-biphenyl]-4-yl)-1,1'-Binaphthalene]-2,2'-diol
    • 1,1'-Bi[3-(biphenyl-4-yl)-2-naphthol]
    • E78456
    • (aR)-3,3'-Di(4-biphenylyl)-1,1'-bi(2-naphthol)
    • (R)-3,3'-BIS([1,1'-BIPHENYL]-4-YL)-[1,1'-BINAPHTHALENE]-2,2'-DIOL
    • (R)-3,3'-Bis([1,1'-bi
    • DTXSID701167866
    • F77860
    • 3,3'-bis({[1,1'-biphenyl]-4-yl})-[1,1'-binaphthalene]-2,2'-diol
    • 215433-52-6
    • (S)-3,3'-Bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diol
    • 220486-43-1
    • (1R)-3,3a(2)-Bis([1,1a(2)-biphenyl]-4-yl)[1,1a(2)-binaphthalene]-2,2a(2)-diol
    • CS-0086959
    • BS-51457
    • CS-0086958
    • MFCD31560048
    • (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diol, 98% (99% ee)
    • Inchi: 1S/C44H30O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28,45-46H
    • InChI-sleutel: UDNBGUGDBXDKHD-UHFFFAOYSA-N
    • LACHT: OC1C(C2C=CC(C3C=CC=CC=3)=CC=2)=CC2C=CC=CC=2C=1C1=C(C(C2C=CC(C3C=CC=CC=3)=CC=2)=CC2C=CC=CC1=2)O

Berekende eigenschappen

  • Exacte massa: 590.224580195g/mol
  • Monoisotopische massa: 590.224580195g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 5
  • Complexiteit: 858
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 11.8
  • Topologisch pooloppervlak: 40.5

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol Prijsmeer >>

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(S)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
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(S)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
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AR00BIDI-250mg
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